molecular formula C19H22FN3O3 B2604362 3-[(4-FLUOROPHENYL)CARBAMOYL]-2-({2-[(3-METHYLPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID CAS No. 1031806-47-9

3-[(4-FLUOROPHENYL)CARBAMOYL]-2-({2-[(3-METHYLPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID

Cat. No.: B2604362
CAS No.: 1031806-47-9
M. Wt: 359.401
InChI Key: VMKANIXHYQNROS-UHFFFAOYSA-N
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Description

3-[(4-FLUOROPHENYL)CARBAMOYL]-2-({2-[(3-METHYLPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, a carbamoyl group, and an aminoethyl group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-FLUOROPHENYL)CARBAMOYL]-2-({2-[(3-METHYLPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into a drug candidate for treating certain diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-FLUOROPHENYL)CARBAMOYL]-2-({2-[(3-METHYLPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID typically involves multi-step organic synthesis. One common route includes:

  • Formation of the Fluorophenyl Carbamoyl Intermediate

      Starting Material: 4-fluoroaniline.

      Reagent: Phosgene or a phosgene substitute.

      Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to form the 4-fluorophenyl isocyanate intermediate.

  • Coupling with Aminoethyl Intermediate

      Starting Material: 3-methylaniline.

      Reagent: Ethylene oxide or a similar ethylating agent.

      Conditions: The reaction is typically performed under reflux in an appropriate solvent like toluene or dichloromethane to form the 2-[(3-methylphenyl)amino]ethyl intermediate.

  • Final Coupling and Formation of the Target Compound

      Reagents: The 4-fluorophenyl isocyanate intermediate and the 2-[(3-methylphenyl)amino]ethyl intermediate.

      Conditions: The final coupling reaction is carried out under controlled temperature conditions, often with a catalyst such as a tertiary amine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield amines or alcohols depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar aprotic solvents.

      Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Mechanism of Action

The mechanism by which 3-[(4-FLUOROPHENYL)CARBAMOYL]-2-({2-[(3-METHYLPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and carbamoyl groups can form hydrogen bonds and other interactions with active sites, while the aminoethyl group can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)carbamoyl]-2-({2-[(3-methylphenyl)amino]ethyl}amino)propanoic acid
  • 3-[(4-Bromophenyl)carbamoyl]-2-({2-[(3-methylphenyl)amino]ethyl}amino)propanoic acid

Uniqueness

Compared to similar compounds, 3-[(4-FLUOROPHENYL)CARBAMOYL]-2-({2-[(3-METHYLPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and binding properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

4-(4-fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-13-3-2-4-16(11-13)21-9-10-22-17(19(25)26)12-18(24)23-15-7-5-14(20)6-8-15/h2-8,11,17,21-22H,9-10,12H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKANIXHYQNROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCNC(CC(=O)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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